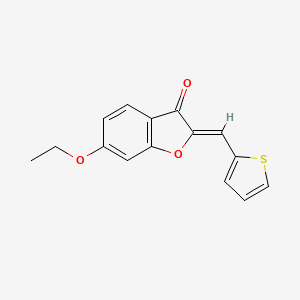

2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

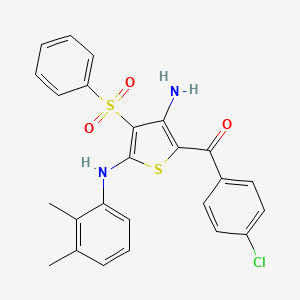

2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-phenethylacetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been studied extensively for its potential therapeutic uses in treating various diseases, including cancer and autoimmune disorders. In

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis of 1,3,4-thiadiazole derivatives involving this compound has been explored for its antimicrobial potential . Researchers have tested these derivatives against bacterial strains such as E. coli, B. mycoides, and the fungal pathogen C. albicans. Notably, some of the synthesized compounds demonstrated superior antimicrobial activity compared to others.

Anticancer Properties

Thiadiazole derivatives, including those containing the 1,3,4-thiadiazole ring, have been investigated for their anticancer effects . While specific studies on this compound are limited, its structural features make it a promising candidate for further evaluation in cancer research.

Medicinal Chemistry

The versatility of 1,3,4-thiadiazoles has led to their exploration in medicinal chemistry. Researchers have studied their potential as anthelmintic, antiarthropodal, and fungicidal agents . Additionally, their chemical reactivity allows for the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds.

Chemical Reactivity

The compound’s hydrazonoyl halide moiety (–C(X):NNH–) makes it interesting for synthetic chemistry. Reactions involving this functional group can lead to diverse compounds with potential applications .

Mecanismo De Acción

Target of Action

The primary targets of the compound “2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide” are currently unknown. The compound belongs to the class of 1,3,4-thiadiazole derivatives , which have been found to exhibit a wide range of biological activities.

Mode of Action

Other 1,3,4-thiadiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The exact mode of action of this specific compound would require further experimental investigation.

Biochemical Pathways

Other 1,3,4-thiadiazole derivatives have been found to interact with various biochemical pathways, including those involved in antimicrobial activity

Result of Action

Other 1,3,4-thiadiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial effects . The specific effects of this compound would require further experimental investigation.

Propiedades

IUPAC Name |

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-14-20-21-18(24-14)16-8-11-22(12-9-16)13-17(23)19-10-7-15-5-3-2-4-6-15/h2-6,16H,7-13H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRARJUVEPHNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2465273.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2465275.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2465281.png)

![Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2465285.png)